N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-21-14-8-6-12-19(21)26-25(29)24-23(18-11-5-7-13-20(18)31-24)27-22(28)16-15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHIJGVPVTWZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide, a compound with the CAS number 887892-86-6, belongs to the class of benzofuran derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a benzofuran ring substituted with a methoxyphenyl and a phenylpropanamide group. The compound has a molecular weight of 414.5 g/mol and can be represented as follows:
1. Antioxidant Activity
Research indicates that benzofuran derivatives exhibit significant antioxidant properties. A study synthesized several benzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects against oxidative stress induced by NMDA (N-methyl-D-aspartate) in neuronal cells. Among the evaluated compounds, those with specific substitutions showed substantial protection against excitotoxicity, suggesting that this compound may possess similar protective effects due to its structural characteristics .
3. Antibacterial Activity
Benzofuran compounds have demonstrated antibacterial properties through mechanisms such as disrupting bacterial cell wall synthesis. While direct studies on this compound are scarce, its classification within this chemical family suggests potential antibacterial effects that warrant exploration.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies have shown that specific substitutions at various positions on the benzofuran ring influence biological activity significantly. For instance:
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds similar to N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide exhibit anticancer properties. The benzofuran moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of benzofuran demonstrated potent cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to cell death .
Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
Case Study:
In a recent investigation, a derivative of this compound was found to significantly reduce pro-inflammatory cytokines in an animal model of arthritis, suggesting its potential use as an anti-inflammatory agent .
Neuroprotective Properties
The neuroprotective effects of benzofuran derivatives have garnered attention in neurodegenerative disease research. These compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Study:
A study demonstrated that a related compound improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity .
Drug Development
The unique structure of this compound makes it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders.
Combination Therapies
Research indicates that this compound could be effective in combination with other therapeutic agents, enhancing overall efficacy while potentially reducing side effects.
Data Table: Summary of Biological Activities
| Biological Activity | Model/Study Type | Findings |
|---|---|---|
| Anticancer | Cell line studies | Induced apoptosis in breast cancer cells |
| Anti-inflammatory | Animal model | Reduced cytokine levels in arthritis models |
| Neuroprotective | Alzheimer's model | Improved cognitive function and reduced amyloid-beta |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other benzofuran derivatives, piperazine-linked amides, and hydroxamic acids allow for comparative analysis. Below is a systematic comparison based on substituent effects, molecular properties, and inferred bioactivity:
Table 1: Structural Comparison of Benzofuran Carboxamide Derivatives
*Calculated based on molecular formula (C₂₆H₂₃N₂O₄).
†Estimated from .
Key Observations
Substituent Effects on Bioactivity: The 2-methoxyphenyl group in the target compound likely improves membrane permeability compared to halogenated analogs (e.g., 2-fluorophenyl in ), as methoxy groups reduce polarity. However, halogens (e.g., chlorine in ) may enhance electrophilic interactions with target proteins.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~423.4) compared to (360.77) may reduce aqueous solubility, a common challenge in benzofuran derivatives. Piperazine-based analogs (e.g., HBK14–HBK19 in ) incorporate basic nitrogen atoms, improving solubility via salt formation.
Therapeutic Implications :
- Unlike pesticide-related benzamides (e.g., mepronil in ), the target compound’s benzofuran core and amide linkages align with medicinal applications, such as kinase or protease inhibition (inferred from ).
- Hydroxamic acids (e.g., compounds 6–10 in ) share amide-like motifs but include N-hydroxy groups for metal chelation (e.g., histone deacetylase inhibition), a feature absent in the target compound.
Contradictions and Limitations
- Biological Targets : While structurally similar to GSK8175 (a benzofuran carboxamide in ), the absence of a fluorophenyl or bromophenyl group in the target compound suggests divergent target selectivity.
- Data Gaps : Physical-chemical properties (e.g., logP, pKa) and direct bioactivity data for the target compound are unavailable, limiting mechanistic comparisons.
Q & A
Q. What are the critical steps for synthesizing N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step coupling reactions, starting with the benzofuran core functionalization. Key steps include:
- Amide coupling : Use coupling agents like DCC or EDC with DMAP catalysis in anhydrous solvents (e.g., DMF or acetonitrile) to link 3-phenylpropanamido and 2-methoxyphenyl groups to the benzofuran core .
- Reaction optimization : Control temperature (60–80°C), inert atmosphere (N₂/Ar), and reaction time (12–24 hrs). Microwave-assisted synthesis may enhance yields .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the solubility and stability of this compound be evaluated for in vitro assays?
- Methodological Answer :
- Solubility : Use shake-flask method with PBS (pH 7.4), DMSO, or ethanol. Quantify saturation via UV-Vis spectroscopy (λmax ~280 nm) or HPLC calibration .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to detect hydrolysis/oxidation products. Monitor pH-dependent stability in buffers (pH 1–9) .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- HRMS : ESI-TOF to validate molecular weight (e.g., [M+H]⁺ at m/z 457.18) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Replace the 3-phenylpropanamido group with halogenated (e.g., 3-chloropropanamido) or electron-withdrawing (e.g., nitro) variants .
- Biological testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition) using dose-response curves. Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 or EGFR .
Q. What strategies resolve contradictions in reported biological activities of benzofuran derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify trends (e.g., methoxy vs. chloro substituents in anticancer activity) .
- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., MTT assay for cytotoxicity, 48-hr incubation, 10% FBS) .
Q. How can the mechanism of action be elucidated for this compound?
- Methodological Answer :
- Target identification : Use SPR (Biacore) to screen against kinase libraries or perform pulldown assays with biotinylated probes .
- Pathway analysis : RNA-seq or phosphoproteomics (LC-MS/MS) on treated cell lines (e.g., HeLa) to map affected pathways (e.g., apoptosis, MAPK) .
Q. What computational approaches predict ADME properties for preclinical development?
- Methodological Answer :
- In silico tools : Use SwissADME to predict logP (≈3.5), bioavailability (Lipinski’s rule compliance), and CYP450 interactions .
- MD simulations : GROMACS for binding mode stability (100 ns runs) with targets like tubulin or topoisomerase II .
Data Contradiction Analysis
Q. How to address discrepancies in substituent effects on biological activity across studies?
- Methodological Answer :
- Systematic review : Categorize data by substituent type (e.g., methoxy vs. fluoro) and assay type (e.g., antimicrobial vs. anticancer).
- Free-energy calculations : Use MM-PBSA to compare binding energies of analogs with conflicting activity, resolving electronic vs. steric contributions .
Q. What experimental controls ensure reproducibility in synthesis and bioassays?
- Methodological Answer :
- Synthesis : Include internal standards (e.g., benzofuran-2-carboxylic acid) and validate intermediates via melting point/FT-IR .
- Bioassays : Use reference compounds (e.g., doxorubicin for cytotoxicity) and blind testing to minimize bias .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
